molecular formula C22H16N2O6 B4042215 2-(4-methoxy-2-nitrophenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione

2-(4-methoxy-2-nitrophenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B4042215
M. Wt: 404.4 g/mol
InChI Key: PVIYYYGARKGGMA-UHFFFAOYSA-N
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Description

2-(4-methoxy-2-nitrophenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H16N2O6 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.10083623 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research demonstrates the utility of "2-(4-methoxy-2-nitrophenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione" and its derivatives in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, Palladium-catalyzed aminocarbonylation processes are significant for producing isoindole-1,3-diones, showcasing the compound's role in synthesizing important classes of heterocycles (Worlikar & Larock, 2008). Additionally, derivatives of this compound serve as chromophores for fluorescent chemosensors, highlighting its application in detecting biologically and environmentally significant ions (Subhasri & Anbuselvan, 2014).

Molecular Structure Analysis

The compound and its derivatives are subjects of extensive molecular structure analysis. For example, X-ray structure analysis has been employed to elucidate the crystal structure of related compounds, providing insights into their conformational behavior and molecular interactions, which are crucial for understanding their chemical reactivity and potential applications in materials science (Sato et al., 1993).

Pharmaceutical and Biological Research

Even though specific pharmaceutical applications were to be excluded, it's worth noting that related research focuses on understanding the interaction of similar compounds with biological targets. Studies on derivatives of isoindole-1,3-dione have investigated their potential as antipsychotics, exploring their affinity for serotonin receptors and inhibition of enzymes like phosphodiesterase 10A (Czopek et al., 2020).

Material Science and Photophysical Studies

The compound's derivatives also find applications in material science, particularly in the development of fluorescent materials and sensors. The photophysical behavior of related chromophores has been studied to develop new materials with potential applications in sensing and imaging (Deshmukh & Sekar, 2015).

Environmental Applications

Moreover, derivatives of "this compound" have been explored for environmental applications, such as in the detection of pollutants and as markers for biomass burning emissions, demonstrating the compound's relevance in environmental science and atmospheric chemistry (Lauraguais et al., 2014).

Properties

IUPAC Name

2-(4-methoxy-2-nitrophenyl)-5-(4-methylphenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c1-13-3-5-14(6-4-13)30-16-7-9-17-18(11-16)22(26)23(21(17)25)19-10-8-15(29-2)12-20(19)24(27)28/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIYYYGARKGGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.